![molecular formula C16H34N6 B13795805 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine CAS No. 53727-52-9](/img/structure/B13795805.png)
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is a heterocyclic organic compound with the molecular formula C16H34N6. It is a derivative of piperazine, a well-known chemical structure in medicinal chemistry and pharmaceutical applications. This compound is characterized by the presence of two piperazine rings connected by ethyl linkers, making it a versatile building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon atoms of the ethylene oxide or ethylene chlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in organic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted piperazine derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. Its piperazine rings allow for strong binding interactions with target proteins, leading to changes in their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyl groups instead of piperazine rings.
1,4-Bis(3-aminopropyl)piperazine: Contains aminopropyl groups instead of ethyl linkers.
1,2-Bis[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane: A more complex structure with additional aromatic rings.
Uniqueness
1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine is unique due to its dual piperazine rings connected by ethyl linkers, providing a versatile scaffold for the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings.
Propriétés
Numéro CAS |
53727-52-9 |
|---|---|
Formule moléculaire |
C16H34N6 |
Poids moléculaire |
310.48 g/mol |
Nom IUPAC |
1,4-bis(2-piperazin-1-ylethyl)piperazine |
InChI |
InChI=1S/C16H34N6/c1-5-19(6-2-17-1)9-11-21-13-15-22(16-14-21)12-10-20-7-3-18-4-8-20/h17-18H,1-16H2 |
Clé InChI |
XTBOYQTVOSNFEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCN2CCN(CC2)CCN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
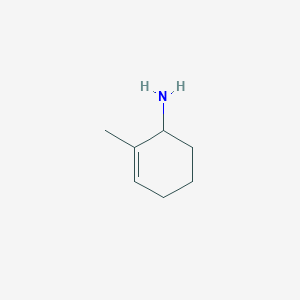
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
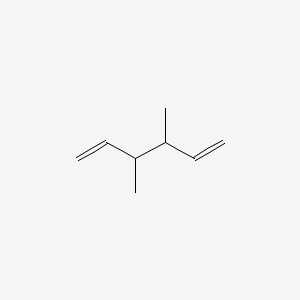

![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
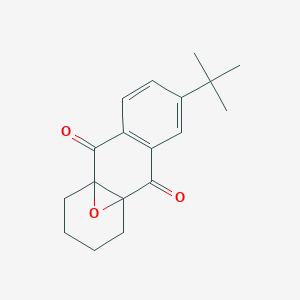
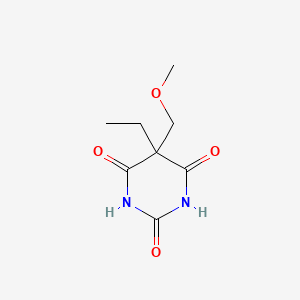
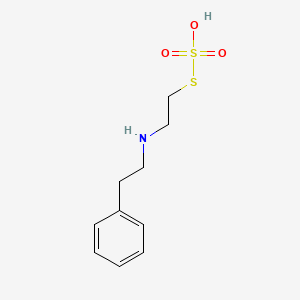
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)


